molecular formula C8H10BrNO2S B1381584 (2-Bromo-5-methylphenyl)methanesulfonamide CAS No. 1565690-82-5

(2-Bromo-5-methylphenyl)methanesulfonamide

Cat. No. B1381584
CAS RN: 1565690-82-5
M. Wt: 264.14 g/mol
InChI Key: RJHLNEPAKYBNEL-UHFFFAOYSA-N
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Description

“(2-Bromo-5-methylphenyl)methanesulfonamide” is a chemical compound with the CAS Number: 1565690-82-5 . It has a molecular weight of 264.14 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC Name for this compound is “this compound” and its Inchi Code is 1S/C8H10BrNO2S/c1-6-2-3-8(9)7(4-6)5-13(10,11)12/h2-4H,5H2,1H3,(H2,10,11,12) .


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 264.14 .

Scientific Research Applications

Structural Analysis and Molecular Conformation

  • Studies have utilized (2-Bromo-5-methylphenyl)methanesulfonamide for detailed structural analysis, characterizing its molecular conformation and geometrical optimizations using techniques like nuclear magnetic resonance (NMR), infrared (IR), and X-ray diffraction (XRD). These analyses help in understanding the structural parameters and properties of such compounds, which can be crucial for various applications in material science and chemistry (Mphahlele & Maluleka, 2021), (Karabacak et al., 2010).

Chemical Synthesis and Reactivity

  • The compound serves as a key intermediate in the synthesis of complex chemical structures. For instance, its reactivity has been harnessed in palladium-catalyzed cross-coupling reactions, offering a safer alternative in the synthesis of complex molecules while avoiding potentially genotoxic impurities (Rosen et al., 2011). Moreover, it's been crucial in the development of COX-2 inhibitors, showcasing its potential in medicinal chemistry (Singh et al., 2004).

Chemoselectivity in Acylation Reactions

  • N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, derived from this compound, have been developed to serve as N-acylation reagents, demonstrating good chemoselectivity. This property is pivotal in organic synthesis where selective reactions are required (Kondo et al., 2000).

Studies in Molecular Catalysis

  • It has been explored as a cosolvent and a general acid catalyst in Sharpless asymmetric dihydroxylations, indicating its role in facilitating complex organic reactions and understanding the mechanistic pathways in catalysis (Junttila & Hormi, 2009).

Quantum-Chemical Calculations

  • Quantum-chemical calculations have been applied to compounds like N-(3,5-di-tert-butyl-2-hydroxyphenyl)methanesulfonamide to predict their optimized state and understand the molecular orbitals involved, which is essential in the field of computational chemistry and material design (Xue et al., 2022).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(2-bromo-5-methylphenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S/c1-6-2-3-8(9)7(4-6)5-13(10,11)12/h2-4H,5H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHLNEPAKYBNEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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